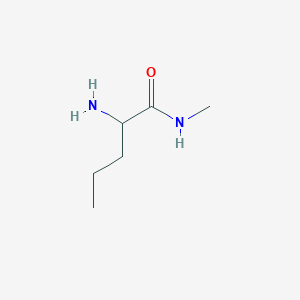

2-Amino-N-methylpentanamid

Übersicht

Beschreibung

2-amino-N-methylpentanamide is a compound with the molecular formula C6H14N2O . It has a molecular weight of 130.19 g/mol . The IUPAC name for this compound is 2-amino-N-methylpentanamide . The compound is also known by other names such as N1-methylnorvalinamide .

Synthesis Analysis

2-Amino-N-methylpentanamide can be synthesized via a reaction between N-methylglycinamide and n-pentylamine in the presence of a suitable catalyst.Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C6H14N2O/c1-3-4-5(7)6(9)8-2/h5H,3-4,7H2,1-2H3,(H,8,9) . The Canonical SMILES representation is CCCC(C(=O)NC)N . Physical And Chemical Properties Analysis

The compound has a molecular weight of 130.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 130.110613074 g/mol . The topological polar surface area of the compound is 55.1 Ų . The compound has a heavy atom count of 9 .Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen: Medikamenten-Freisetzungssysteme

2-Amino-N-methylpentanamid hat potentielle Anwendungen bei der Entwicklung von Medikamenten-Freisetzungssystemen. Seine Struktur kann genutzt werden, um biokompatible Linker zur Anbindung von Medikamenten an Träger, wie z. B. Nanopartikel, zu erstellen, die dann auf bestimmte Zellen oder Gewebe im Körper ausgerichtet werden können .

Nanotechnologie: Optoelektronische Geräte

Im Bereich der Nanotechnologie kann this compound zur Synthese von Nanoverbundwerkstoffen mit einzigartigen optischen Eigenschaften verwendet werden. Diese Materialien können zur Herstellung von fortschrittlichen optoelektronischen Geräten wie Sensoren und Photodetektoren eingesetzt werden .

Materialwissenschaft: Polymersynthese

Diese Verbindung kann eine Rolle bei der Synthese von Polymeren mit spezifischen Funktionalitäten spielen. So kann sie beispielsweise in Polyamide eingebaut werden, die in einer Vielzahl von Materialien verwendet werden, von Textilien bis hin zu technischen Kunststoffen .

Umweltwissenschaften: Bioremediation

This compound kann an der Synthese von Enzymen oder anderen Molekülen beteiligt sein, die Bioremediationsprozesse unterstützen. Diese Prozesse sind für die Entgiftung von Schadstoffen in der Umwelt von entscheidender Bedeutung .

Gelationsforschung: Organogelatoren

Forschungen haben gezeigt, dass Amidverbindungen, die von Aminosäuren abgeleitet sind, ähnlich wie this compound, als Organogelatoren fungieren können. Diese Substanzen haben das Potenzial, Gele zu bilden, die für die Medikamentenbeladung und -freisetzung verwendet werden könnten .

Katalyse: Nanoenzyme

Das Potenzial der Verbindung, in Nanoenzyme integriert zu werden – Nanomaterialien mit enzymähnlichen Eigenschaften – kann für katalytische Anwendungen in chemischen Reaktionen untersucht werden, darunter auch solche, die für Umwelt- und Industrieprozesse relevant sind .

Wirkmechanismus

Mode of Action

It is known that amides, in general, are formed by the reaction of a carboxylic acid with ammonia or an amine . In this reaction, water molecules are split out, and a bond is formed between the nitrogen atom and the carbonyl carbon atom . This could potentially be a part of the interaction of 2-amino-N-methylpentanamide with its targets.

Biochemical Pathways

It is known that the metabolism of amino acids is closely linked to various biochemical pathways . These pathways convert individual amino acids into active compounds, and comprehensive large-scale approaches have brought amino acid sensors and transporters into focus .

Pharmacokinetics

It is known that most amides are solids at room temperature and have higher boiling points than alcohols of similar molar mass . Amides of six or fewer carbon atoms are soluble in water , which could potentially impact the bioavailability of 2-amino-N-methylpentanamide.

Result of Action

It is known that proteins, which are polyamides, are formed by joining amino acids into long chains . In proteins, the amide functional group is called a peptide bond . This suggests that 2-amino-N-methylpentanamide could potentially interact with proteins or influence protein synthesis.

Action Environment

The action, efficacy, and stability of 2-amino-N-methylpentanamide could potentially be influenced by various environmental factors. For instance, the solubility of amides in water could influence their distribution and action in aqueous environments . Additionally, the formation of amides is known to be catalyzed by enzymes in living cells , suggesting that the cellular environment could also play a role in the action of 2-amino-N-methylpentanamide.

Biochemische Analyse

Biochemical Properties

2-amino-N-methylpentanamide plays a significant role in biochemical reactions, particularly in the formation of amide bonds. It interacts with enzymes such as amide hydrolases, which catalyze the hydrolysis of amide bonds. Additionally, 2-amino-N-methylpentanamide can engage in hydrogen bonding with proteins and other biomolecules, influencing their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

2-amino-N-methylpentanamide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-amino-N-methylpentanamide can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of 2-amino-N-methylpentanamide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, 2-amino-N-methylpentanamide may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-N-methylpentanamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that the compound remains stable under controlled conditions, with minimal degradation observed over extended periods. Long-term studies have shown that 2-amino-N-methylpentanamide can have sustained effects on cellular processes, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-amino-N-methylpentanamide vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 2-amino-N-methylpentanamide .

Metabolic Pathways

2-amino-N-methylpentanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. It can be metabolized by amide hydrolases, leading to the formation of smaller metabolites that participate in further biochemical reactions. Additionally, 2-amino-N-methylpentanamide can influence metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-amino-N-methylpentanamide within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. Additionally, 2-amino-N-methylpentanamide can accumulate in certain cellular compartments, influencing its activity and function .

Subcellular Localization

2-amino-N-methylpentanamide exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of specific amino acid sequences can guide 2-amino-N-methylpentanamide to the nucleus, where it may interact with nuclear proteins and influence gene expression .

Eigenschaften

IUPAC Name |

2-amino-N-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-4-5(7)6(9)8-2/h5H,3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPLOFZQPMSMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

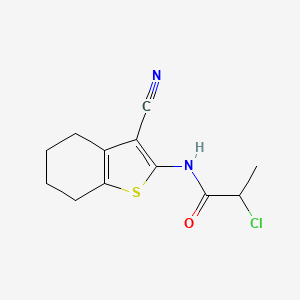

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine](/img/structure/B1386337.png)

![[3-Bromo-5-methoxy-4-(3-methylbenzyloxy)-phenyl]-methanol](/img/structure/B1386340.png)

![1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1386345.png)